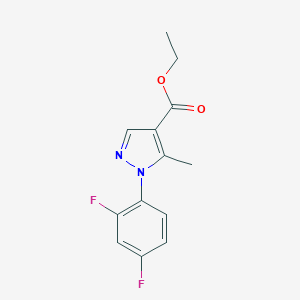

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)10-7-16-17(8(10)2)12-5-4-9(14)6-11(12)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZDFYXWWMSKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371891 | |

| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-71-4 | |

| Record name | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] Derivatives of pyrazole are integral to many commercially available drugs, demonstrating efficacy as anti-inflammatory, analgesic, antipyretic, and anticancer agents.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a specific, likely novel derivative, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (CAS No. 1503657-78-0), a molecule that combines the established pyrazole scaffold with a difluorophenyl moiety, a substitution known to enhance metabolic stability and binding affinity in drug candidates.[3]

This document provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route based on established chemical principles, and its potential biological significance, drawing parallels from closely related analogues.

Chemical Structure and Properties

The core structure consists of a pyrazole ring substituted at the N1 position with a 2,4-difluorophenyl group, a methyl group at the C5 position, and an ethyl carboxylate group at the C4 position. The presence of the difluorophenyl group is of particular interest, as fluorine substitution is a common strategy in drug design to modulate electronic properties and improve metabolic resistance.

Data Presentation: Physicochemical Properties

Quantitative data for this specific molecule is not widely available in published literature, indicating its novelty. The following table summarizes its known identifiers and predicted physicochemical properties based on its structure and data from analogous compounds.[4][5][6]

| Property | Value | Source |

| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | - |

| CAS Number | 1503657-78-0 | [3] |

| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | Calculated |

| Molecular Weight | 266.25 g/mol | Calculated |

| Predicted Melting Point | 45-55 °C | Analog Est.[4] |

| Predicted Boiling Point | >300 °C | Analog Est. |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, Methanol. | Analog Est. |

| Appearance | Likely a white to off-white powder. | Analog Est.[4] |

Potential Biological Activity and Applications

While direct biological studies on Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate are not publicly documented, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives, particularly N-aryl substituted pyrazoles, exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][7] The presence of a fluorinated phenyl ring can enhance this activity.[4][8]

-

Anticancer Activity: The pyrazole scaffold is a "privileged structure" in the design of anticancer agents, targeting various pathways involved in cell proliferation and survival.[2][7] Derivatives have been shown to induce apoptosis and interfere with signal transduction in tumor cells.[9]

-

Agrochemicals: Pyrazole carboxylates are also utilized in agricultural chemistry as intermediates for pesticides and herbicides, suggesting a potential secondary application for this compound.[4]

Given these precedents, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a promising candidate for screening in anti-inflammatory, analgesic, and oncology drug discovery programs.

Synthesis and Experimental Protocols

The most established and versatile method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11][12] This approach is highly applicable for the preparation of the title compound.

Mandatory Visualization: Synthetic Workflow

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. parchem.com [parchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester | C19H16Cl2N2O2 | CID 10809449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and standard characterization workflows for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This pyrazole derivative belongs to a class of heterocyclic compounds that are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.

Core Chemical Properties

| Property | Value | Source / Citation |

| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | - |

| CAS Number | 1503657-78-0 | [1] |

| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | - |

| Molecular Weight | 282.25 g/mol | - |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not available in the provided search results, a standard and widely used method for creating such 1,5-disubstituted pyrazole-4-carboxylates is the Knorr pyrazole synthesis. This involves the condensation reaction between a hydrazine derivative and a β-ketoester.

Plausible Synthetic Pathway: The synthesis would likely proceed via the reaction of (2,4-difluorophenyl)hydrazine with ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate).

Caption: Plausible Knorr synthesis route for the target compound.

Representative Experimental Protocol:

This protocol is a generalized procedure based on standard organic synthesis techniques for pyrazoles.

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add (2,4-difluorophenyl)hydrazine (1.0 equivalent).

-

Reaction Execution: The reaction mixture is typically stirred at room temperature for a duration ranging from a few hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating or reflux may be required to drive the reaction to completion.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically via silica gel column chromatography, to yield the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Compound Characterization Workflow

Following synthesis and purification, the identity and purity of the compound must be confirmed through various analytical techniques.

Caption: Standard workflow for purification and characterization.

Detailed Methodologies for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to confirm the chemical structure. The ¹H NMR would show characteristic peaks for the ethyl group, the methyl group, the pyrazole proton, and the aromatic protons of the difluorophenyl ring. ¹³C NMR would confirm the number of unique carbon environments, and ¹⁹F NMR would confirm the presence and environment of the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, thereby confirming its molecular formula (C₁₃H₁₂F₂N₂O₂).

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹) and C-F bond vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the final compound, which is critical for subsequent biological assays.

Potential Biological Activity and Applications

While the specific biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has not been detailed in the searched literature, the pyrazole scaffold is a well-established pharmacophore.

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties.[2] A structurally similar compound, Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, is noted as a valuable intermediate in creating novel therapeutic agents, including anti-inflammatory and analgesic drugs.[3]

-

Oncology and Other Therapeutic Areas: Related 5-aminopyrazole structures have been utilized in the development of potential treatments in oncology.[4][5] Furthermore, other substituted pyrazoles have been explored as cannabinoid-1 receptor inverse agonists, suggesting potential applications in metabolic disorders.[6]

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are also used in agrochemical formulations as effective pesticides, herbicides, and fungicides.[3][4]

Given the established bioactivity of this chemical class, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate represents a promising candidate for further investigation in drug discovery and development programs.

Conclusion

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a pyrazole derivative with significant potential for application in research and development. While specific experimental data on its physical properties and biological activity are sparse, its structural similarity to other bioactive pyrazoles suggests it could be a valuable building block for new therapeutic agents and agrochemicals. The provided synthetic and characterization frameworks offer a solid foundation for researchers to synthesize and further explore the properties and potential applications of this compound.

References

- 1. parchem.com [parchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal and agrochemical research. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related structures.

Core Compound Properties

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The presence of a 2,4-difluorophenyl group is a common feature in many bioactive molecules, often enhancing their metabolic stability and binding affinity to biological targets.

Physicochemical Data

The molecular formula for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is C₁₃H₁₂F₂N₂O₂. Based on this, the calculated molecular weight is 282.25 g/mol .

| Property | Value (for related compounds) | Citation |

| Molecular Formula | C₁₃H₁₃FN₂O₂ (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |

| Molecular Weight | 248.26 g/mol (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |

| Appearance | White powder (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |

| Melting Point | 43-49 °C (for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate) | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.

Proposed Synthesis Workflow

The logical flow for the synthesis of the title compound is depicted below. The process begins with the reaction of 2,4-difluorophenylhydrazine with ethyl 2-acetyl-3-oxobutanoate.

Caption: Proposed synthesis workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Detailed Experimental Protocol

This protocol describes a plausible method for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Materials:

-

2,4-Difluorophenylhydrazine

-

Ethyl 2-acetyl-3-oxobutanoate

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorophenylhydrazine (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirred solution, add ethyl 2-acetyl-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-6 hours), allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the final product.

Biological Significance and Potential Applications

While specific biological data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is limited, the pyrazole scaffold and the difluorophenyl moiety are present in numerous compounds with significant biological activities.

-

Insecticidal Activity: A study on novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives demonstrated potent insecticidal activities, suggesting that compounds with a difluorophenyl-pyrazole core can act as ryanodine receptor (RyR) regulators.[2]

-

Antifungal Activity: Pyrazole-4-carboxamide derivatives, including those with a difluoromethyl group, have shown good in vivo antifungal activity against pathogens like Rhizoctonia solani.[3]

-

Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[4][5] The 1-aryl-pyrazole structure is a key feature in several non-steroidal anti-inflammatory drugs.

-

Anticancer Activity: The pyrazole scaffold is considered a "privileged structure" in the design of anticancer agents, with derivatives showing inhibitory activity against various tumor cell lines.[6]

The logical relationship for the potential application of this compound in drug discovery is outlined below.

Caption: Relationship between structural features and potential biological activities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is achieved through a well-established route for pyrazole formation: the condensation of a substituted hydrazine with a β-ketoester. This specific synthesis involves two primary stages:

-

Formation of the Hydrazone Intermediate: Reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate to form ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.

-

Cyclization to the Pyrazole Core: Intramolecular cyclization of the hydrazone intermediate to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Data Presentation

Quantitative data for the target molecule is not explicitly available in the reviewed literature. However, the following tables summarize typical data for analogous pyrazole carboxylate syntheses, providing a reasonable expectation for experimental outcomes.

Table 1: Reaction Conditions for the Synthesis of Pyrazole-4-carboxylates

| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) |

| Hydrazone Formation | Hydrazine derivative, β-ketoester | Ethanol | Acetic Acid (catalytic) | Room Temperature | 2 - 4 |

| Cyclization | Hydrazone intermediate | Ethanol or Acetic Acid | - | Reflux | 4 - 8 |

Table 2: Characterization Data for Analogous Pyrazole-4-carboxylates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative ¹H NMR Data (δ, ppm) |

| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 78-80 | 8.08 (s, 2H), 4.31 (q, 2H), 1.36 (t, 3H)[1] |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | 230.27 | 73-75 | 7.99 (s, 1H), 7.57-7.49 (m, 5H), 4.22 (q, 2H), 2.49 (s, 3H), 1.26 (t, 3H) |

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | C₈H₁₀F₂N₂O₂ | 204.17 | Not Available | Not Available |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Step 1: Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)

This procedure is adapted from the synthesis of similar hydrazone intermediates.

Materials:

-

2,4-Difluoroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Ethyl acetoacetate

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 2,4-difluoroaniline (0.01 mol) in dilute hydrochloric acid (10 mL) and cool the solution to 0-5 °C in an ice bath.

-

To this cooled solution, slowly add a cold aqueous solution of sodium nitrite (0.02 mol).

-

Filter the resulting diazonium salt solution into a pre-cooled solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.

-

A yellow solid is expected to precipitate. Stir the mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature.

-

Filter the solid, wash thoroughly with water, and then recrystallize from ethanol to yield the pure ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate intermediate.

Step 2: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Final Product)

This is a general procedure for the cyclization of the hydrazone intermediate.

Materials:

-

Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate

-

Glacial acetic acid or Ethanol

Procedure:

-

Dissolve the dried ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (1 equivalent) in glacial acetic acid or ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Mandatory Visualizations

Synthesis Workflow

Caption: Overall synthesis workflow for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Logical Relationship of Reaction Steps

References

Discovery and Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and relevant chemical data, offering a valuable resource for researchers in the field.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring and the nature of the substituents significantly influence the pharmacological profile of these molecules. The introduction of a 2,4-difluorophenyl group at the N1 position and a methyl group at the C5 position of the pyrazole core, along with an ethyl carboxylate at C4, results in Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a molecule with potential for further investigation in drug development programs.

Synthetic Pathway

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is achieved through a well-established route in heterocyclic chemistry, the Knorr pyrazole synthesis. This method involves the condensation of a hydrazine derivative with a β-ketoester. In this specific case, the synthesis proceeds in two main steps:

-

Formation of the Hydrazone Intermediate: Reaction of 2,4-difluoroaniline with sodium nitrite in an acidic medium generates a diazonium salt. This salt is then coupled with ethyl acetoacetate to form the key intermediate, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.

-

Cyclization to the Pyrazole Core: The hydrazone intermediate undergoes an intramolecular cyclization under appropriate conditions to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

This synthetic approach is reliable and allows for the introduction of various substituents on both the phenyl and pyrazole rings, making it a versatile method for generating a library of analogous compounds for structure-activity relationship (SAR) studies.

Visualization of the Synthetic Workflow

The overall synthetic workflow for the preparation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is depicted below.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Synthesis of Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate (Intermediate)

This procedure is based on the established method for the synthesis of similar hydrazone intermediates.[1]

Materials:

-

2,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl Acetoacetate

-

Sodium Acetate (NaOAc)

-

Ethanol

-

Ice

Procedure:

-

A solution of 2,4-difluoroaniline (0.01 mol) is prepared in dilute hydrochloric acid (10 mL) and cooled to 0-5 °C in an ice bath.

-

A cold aqueous solution of sodium nitrite (0.02 mol) is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

The resulting diazonium salt solution is then filtered into a pre-cooled solution of ethyl acetoacetate (0.05 mol) and sodium acetate in ethanol.

-

The reaction mixture is stirred at a low temperature for a specified time, during which a yellow solid precipitates.

-

The solid product is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield pure Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate.

Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (Final Product)

The cyclization of the hydrazone intermediate can be achieved via the Knorr pyrazole synthesis, which typically involves heating in the presence of an acid or base catalyst.

Materials:

-

Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate

-

Glacial Acetic Acid or a suitable base (e.g., piperidine)

-

Ethanol or another suitable solvent

Procedure:

-

The intermediate, Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of a cyclizing agent, such as glacial acetic acid or a base, is added to the solution.

-

The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a pure solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value/Data |

| Molecular Formula | C₁₃H₁₂F₂N₂O₂ |

| Molecular Weight | 282.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected signals for aromatic protons (difluorophenyl group), pyrazole proton, ethyl ester protons (quartet and triplet), and methyl protons (singlet). |

| ¹³C NMR | Expected signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Expected molecular ion peak (M+) corresponding to the molecular weight. |

| IR Spectroscopy | Characteristic absorption bands for C=O (ester), C-F, C=N, and aromatic C-H bonds. |

Table 2: Synthesis Reaction Parameters

| Parameter | Step 1: Hydrazone Formation | Step 2: Pyrazole Cyclization |

| Reactants | 2,4-Difluoroaniline, NaNO₂, Ethyl Acetoacetate | Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate |

| Solvent | HCl(aq), Ethanol | Ethanol, Acetic Acid |

| Temperature | 0-5 °C | Reflux |

| Reaction Time | 1-2 hours | 4-6 hours |

| Yield | To be determined experimentally | To be determined experimentally |

| Purity | To be determined experimentally (e.g., by HPLC) | To be determined experimentally (e.g., by HPLC) |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate has not been extensively reported, the pyrazole scaffold is a known pharmacophore. Derivatives with similar substitutions have shown a range of biological activities. For instance, many pyrazole-containing compounds are known to act as inhibitors of various enzymes or as modulators of specific receptors.

Logical Relationship of Potential Biological Investigation

The following diagram illustrates a logical workflow for the biological evaluation of this novel compound.

Given the structural motifs, potential areas of investigation could include its activity as an inhibitor of kinases, cyclooxygenases (COX), or other enzymes implicated in inflammatory or proliferative diseases. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has outlined the discovery and a plausible synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate based on established chemical principles. The provided experimental protocols offer a starting point for the laboratory synthesis of this compound. While detailed characterization and biological activity data are yet to be published, the structural features of this molecule suggest it is a promising candidate for further investigation in the field of medicinal chemistry. The methodologies and logical frameworks presented herein are intended to facilitate future research and development efforts centered on this and related pyrazole derivatives.

References

An In-depth Technical Guide to Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

IUPAC Name: Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. This document details its physicochemical properties, a representative synthesis protocol, its potential biological activities, and mechanism of action, drawing upon data from related pyrazole derivatives.

Physicochemical Properties

Quantitative data for Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is not extensively available in public literature. The following table summarizes its computed properties and includes experimental data for a related, simpler analog for comparative purposes.

| Property | Value | Data Source |

| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | - |

| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | (Calculated) |

| Molecular Weight | 282.25 g/mol | (Calculated) |

| CAS Number | Not available | - |

| Boiling Point | Not available (Analog: Ethyl 1H-pyrazole-4-carboxylate, 138-140 °C/3 mmHg) | [1][2] |

| Melting Point | Not available (Analog: Ethyl 1H-pyrazole-4-carboxylate, 78-80 °C) | [1][2] |

Synthesis and Experimental Protocols

The synthesis of 1,5-disubstituted pyrazole-4-carboxylates typically involves the cyclocondensation reaction between a hydrazine derivative and a β-ketoester or a related 1,3-dicarbonyl compound. For the title compound, this involves the reaction of (2,4-difluorophenyl)hydrazine with an appropriate derivative of ethyl acetoacetate, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Representative Experimental Protocol:

This protocol is a general representation for the synthesis of similar pyrazole esters and may require optimization for this specific compound.[3][4]

-

Preparation of Intermediate: To a solution of ethyl acetoacetate (1 equivalent) and triethyl orthoformate (1.1 equivalents), a catalytic amount of acetic anhydride is added. The mixture is heated at 120-130 °C for 2-3 hours to form ethyl 2-(ethoxymethylene)-3-oxobutanoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, excess reagents are removed under reduced pressure.

-

Cyclocondensation: The crude intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent), is dissolved in a suitable solvent such as ethanol or glacial acetic acid.

-

To this solution, (2,4-difluorophenyl)hydrazine hydrochloride (1 equivalent) is added portion-wise at room temperature.

-

The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) for 4-6 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

-

The residue is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.

-

The resulting crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[5]

Logical and Experimental Workflows

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate follows a logical chemical pathway, which can be visualized as a workflow.

References

- 1. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 2. Ethyl 4-pyrazolecarboxylate 99 37622-90-5 [sigmaaldrich.com]

- 3. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 4. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

Spectroscopic Data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate could not be located. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data.

Therefore, a detailed technical guide with quantitative data tables and specific experimental protocols for this particular compound cannot be provided at this time. The synthesis and characterization of this specific molecule may not be published in the readily accessible public domain.

For researchers, scientists, and drug development professionals interested in this compound, the absence of this data necessitates initial synthesis and subsequent spectroscopic analysis to determine its structural and electronic properties.

General Experimental Protocols for Spectroscopic Analysis of Related Pyrazole Derivatives

While specific data for the target compound is unavailable, the following general experimental protocols are commonly employed for the spectroscopic characterization of similar ethyl pyrazole-carboxylate derivatives. These methodologies can serve as a foundational guide for researchers undertaking the analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Proton NMR is crucial for determining the number of different types of protons and their neighboring environments.

-

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

-

Data Acquisition: Standard pulse sequences are used to obtain the ¹H NMR spectrum. Key parameters to record include chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), coupling constants (J) in Hz, and integration values.

-

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule.

-

Sample Preparation: A more concentrated sample (typically 20-50 mg) is prepared in a deuterated solvent.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon. Chemical shifts (δ) in ppm are recorded.

-

2. Mass Spectrometry (MS)

-

Purpose: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structure elucidation.

-

Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Introduction: The sample is introduced into the ion source, where it is ionized.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) is identified to confirm the molecular weight.

-

3. Infrared (IR) Spectroscopy

-

Purpose: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: The spectrometer measures the transmittance or absorbance of infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹). Key absorption bands corresponding to functional groups (e.g., C=O of the ester, C=N of the pyrazole, C-F of the difluorophenyl group) are identified.

-

Logical Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis of a novel compound like Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is outlined in the following workflow diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

This guide provides a foundational framework for the spectroscopic investigation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. The successful characterization of this molecule will depend on its synthesis and the subsequent application of these standard analytical techniques.

Technical Guide: Physical Properties of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related analog, Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, to provide a comparative reference.

Core Physical Properties

Quantitative data for the target compound and its structural analog are summarized below.

| Property | Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate |

| CAS Number | 1503657-78-0 | 288252-73-3[1] |

| Molecular Formula | C₁₃H₁₂F₂N₂O₂ | C₁₃H₁₃FN₂O₂[1] |

| Molecular Weight | 282.25 g/mol | 248.26 g/mol [1] |

| Appearance | Not available | White powder[1] |

| Melting Point | Not available | 43-49 °C[1] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

Experimental Protocols

While a specific experimental protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is not detailed in the available literature, a general and widely applicable method for the synthesis of 1-aryl-5-methylpyrazole-4-carboxylates involves the cyclocondensation of an arylhydrazine with a β-ketoester derivative.

Representative Synthesis Protocol:

-

Reaction Setup: A solution of 2,4-difluorophenylhydrazine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Reagents: To this solution, ethyl 2-(1-ethoxyethylidene)-3-oxobutanoate (a β-ketoester, 1 equivalent) is added.

-

Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Synthetic Workflow

The logical relationship of a typical synthesis is depicted in the following diagram.

Caption: General synthetic route for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Signaling Pathways

There is currently no information available in the public domain regarding any biological signaling pathways associated with Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]

References

Biological activity of pyrazole carboxylate derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole, particularly pyrazole carboxylates and their related amides, have garnered significant attention for their potent biological activities. These compounds are synthesized through versatile chemical pathways and have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This scaffold is present in several commercially available drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, highlighting its therapeutic potential.[1][5] The incorporation of a carboxylate or carboxamide functional group onto the pyrazole ring often enhances the molecule's ability to interact with biological targets, leading to a diverse range of activities.[6] Researchers have extensively explored these derivatives, revealing their potential to inhibit key enzymes, modulate signaling pathways, and suppress the growth of pathogenic microbes and cancer cells.[4][7] This document consolidates key findings in the field, focusing on the quantitative aspects of their biological performance and the methodologies used for their evaluation.

Synthesis of Pyrazole Carboxylate Derivatives

A primary and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] For pyrazole carboxylates, this often involves an intermediate like a substituted ethyl-2,4-dioxo-4-phenylbutanoate, which is then cyclized with hydrazine hydrate.[8]

Caption: General synthesis workflow for pyrazole carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate[9]

-

Step 1: Synthesis of Intermediate Dioxo-esters (1a-j):

-

Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Add a mixture of diethyl oxalate and an appropriately substituted acetophenone dropwise to the sodium ethoxide solution while cooling in an ice bath.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the resulting mixture into a beaker of crushed ice and acidify with a suitable acid (e.g., HCl) to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

-

Filter, wash with water, and dry the solid product. Recrystallize from ethanol.

-

-

Step 2: Synthesis of Pyrazole Carboxylates (2a-j):

-

Prepare a suspension of the intermediate dioxo-ester from Step 1 in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the final pyrazole carboxylate product from a suitable solvent like ethanol.

-

Confirm the structure using analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[8]

-

Biological Activities

Anticancer Activity

Pyrazole carboxylate and carboxamide derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and pancreatic cancer lines.[7][9][10] Their mechanism of action often involves the inhibition of critical enzymes in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs), tubulin, EGFR, and BRAFV600E.[1][9]

Caption: Pyrazole derivatives inhibit kinases, blocking proliferation signals.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC₅₀ Values)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| Pyrazole Chalcone (111c) | MCF-7 (Breast) | - | - | - | [9] |

| Pyrazole Chalcone (111c) | HeLa (Cervical) | - | - | - | [9] |

| 4-chloro substituted Pyrazole | HeLa (Cervical) | 4.94 | - | - | [9] |

| 5-Phenyl-1H-pyrazole | WM266.4 (Melanoma) | 2.63 | - | - | [1][2] |

| 5-Phenyl-1H-pyrazole | A375 (Melanoma) | 3.16 | - | - | [1][2] |

| Pyrazole Derivative L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | - | - |[10] |

Note: Specific IC₅₀ values for compound 111c were not provided in the source text, but it was noted as having the "highest inhibition".

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into 96-well plates at a density of approximately 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

Pyrazole carboxylate derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[11] They are effective against both Gram-positive (e.g., Streptococcus epidermidis) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Aspergillus niger and Candida albicans.[5][12]

Caption: Standard workflow for the agar well diffusion antimicrobial test.

Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC Values)

| Compound | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Citation |

|---|---|---|---|---|---|

| Compound 3 | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin | 0.5 | [5] |

| Compound 4 | Streptococcus epidermidis (Gram +) | 0.25 | Ciprofloxacin | 4 | [5] |

| Compound 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | 2 | [5] |

| Compound 3 | Microsporum audouinii (Fungus) | 0.5 | Clotrimazole | 0.5 |[5] |

-

Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared microbial suspension.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the inoculated agar plates.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test pyrazole derivative solutions (at a known concentration) into the wells. Also, add a standard antibiotic/antifungal agent as a positive control and the solvent as a negative control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[13] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] This selective inhibition is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[5]

Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Assay | % Inhibition | Standard Drug | % Inhibition | Citation |

|---|---|---|---|---|---|

| Compound 4 | Carrageenan-induced paw edema | "Better activity" | Diclofenac Sodium | - | [5] |

| Compound 2e | Carrageenan-induced paw edema | "Significant activity" | - | - | [8] |

| Compound 2f | Carrageenan-induced paw edema | "Significant activity" | - | - | [8] |

| Pyrazole 2e | Carrageenan-induced paw edema | - | - | - |[14] |

Note: The sources often described the activity as "significant" or "better" without providing specific percentage inhibition values in the abstract.

-

Animal Grouping: Use Wistar albino rats, divided into groups (e.g., n=6 per group): a control group, a standard group, and test groups for different doses of the pyrazole derivatives.

-

Compound Administration: Administer the test compounds and the standard drug (e.g., Diclofenac sodium or Indomethacin) orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour) following drug administration, inject a 0.1 mL solution of 1% carrageenan in saline into the sub-plantar region of the left hind paw of each rat to induce localized edema.

-

Edema Measurement: Measure the paw volume of each rat immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The difference in paw volume before and after the injection indicates the degree of edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Pyrazole carboxylate derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery. The extensive research highlighted in this guide confirms their potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship studies suggest that the biological efficacy can be fine-tuned by altering the substituents on the pyrazole and phenyl rings, allowing for the optimization of lead compounds.[9][12] The established synthesis protocols are robust, and the bio-evaluation methods are well-defined, providing a clear pathway for the development of new and more effective therapeutic agents based on this privileged scaffold. Future work will likely focus on optimizing pharmacokinetic properties and exploring novel biological targets for these promising molecules.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. srrjournals.com [srrjournals.com]

- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meddocsonline.org [meddocsonline.org]

- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound.[1][2][3] This protocol outlines a two-step process commencing with the preparation of (2,4-difluorophenyl)hydrazine from 2,4-difluoroaniline, followed by its reaction with ethyl 2-formylpropanoate to yield the target pyrazole. The methodology is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties have led to their use in the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The Knorr pyrazole synthesis, first reported in the late 19th century, remains a versatile and widely employed method for the construction of the pyrazole ring system.[1][2][4] The reaction typically proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound, often under acidic conditions, to form a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole.[1][5] This application note details a specific application of this synthesis to produce Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Experimental Protocols

Part 1: Synthesis of (2,4-difluorophenyl)hydrazine

This procedure outlines the synthesis of the key hydrazine intermediate from commercially available 2,4-difluoroaniline.

Materials:

-

2,4-difluoroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Sodium hydroxide (40% aqueous solution)

-

Diethyl ether

-

Ice

Procedure:

-

In a flask, dissolve 2,4-difluoroaniline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the cooled aniline solution with continuous stirring to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.

-

In a separate reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt will form.

-

After the addition is complete, continue stirring the mixture for 30 minutes at 0-5 °C.

-

Filter the precipitate and wash it with a small amount of cold diethyl ether.

-

To isolate the free hydrazine, treat the hydrochloride salt with a 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline.

-

Extract the liberated (2,4-difluorophenyl)hydrazine with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Part 2: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

This part details the cyclocondensation reaction to form the target pyrazole.

Materials:

-

(2,4-difluorophenyl)hydrazine (from Part 1)

-

Ethyl 2-formylpropanoate (ethyl 2-methyl-3-oxopropanoate)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve (2,4-difluorophenyl)hydrazine and an equimolar amount of ethyl 2-formylpropanoate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

| Product | Starting Materials | Solvent | Catalyst | Reaction Time | Temperature | Yield (Expected) | Purity (Expected) |

| (2,4-difluorophenyl)hydrazine | 2,4-difluoroaniline, Sodium nitrite, Stannous chloride dihydrate | Water | Hydrochloric acid | 1-2 hours | 0-5 °C | 70-80% | >95% |

| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | (2,4-difluorophenyl)hydrazine, Ethyl 2-formylpropanoate | Ethanol | Glacial acetic acid | 2-4 hours | Reflux | 75-85% | >98% |

Visualizations

Experimental Workflow

Caption: Synthetic scheme for Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Reaction Mechanism

Caption: Mechanism of the Knorr Pyrazole Synthesis.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mass Spectrometry of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the mass spectrometric analysis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] This document outlines predicted fragmentation pathways, experimental protocols for analysis, and quantitative data presentation.

Introduction

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate belongs to the pyrazole class of compounds, which are known for their diverse biological activities and are common scaffolds in drug discovery.[2][3] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this specific molecule is essential for its identification, characterization, and for metabolic studies. This document provides a predictive overview of its behavior under mass spectrometric conditions.

Predicted Fragmentation Pathways

The fragmentation of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate upon ionization in a mass spectrometer is expected to be influenced by its core pyrazole structure, the ethyl ester group, and the difluorophenyl substituent. The molecular ion (M+) will likely undergo a series of characteristic cleavages.

The initial ionization would form the molecular ion. Subsequent fragmentation is likely to proceed via several pathways:

-

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), resulting in a stable acylium ion.[4]

-

Loss of an Ethyl Radical: Cleavage of the ethyl group from the ester moiety.

-

Cleavage of the Ester Group: Fragmentation may involve the loss of the entire ethyl carboxylate group.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often characterized by the loss of N2 or HCN.[2]

-

Difluorophenyl Moiety Fragmentation: The difluorophenyl group can also fragment, although aromatic rings are generally stable.[4]

A predicted fragmentation pathway is illustrated in the diagram below.

References

Application Notes and Protocols for the HPLC Purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure high purity and recovery of the target compound, suitable for pharmaceutical development and other research applications.

Introduction

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a pyrazole derivative with potential applications in medicinal chemistry and drug discovery. Efficient purification of this compound is crucial for subsequent biological assays and formulation studies. Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of such small organic molecules.[1][2] This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3][4] The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[2]

Experimental Protocols

-

Crude Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

0.45 µm syringe filters

-

Accurately weigh the crude sample of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

-

Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile, to create a concentrated stock solution.

-

Dilute the stock solution with the initial mobile phase composition to a concentration appropriate for injection. A typical starting concentration is 1-5 mg/mL.

-

Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

A standard preparative HPLC system equipped with a UV detector is suitable for this purification.

| Parameter | Condition |

| HPLC System | Preparative HPLC with UV Detector |

| Column | C18, 250 x 10 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 30% to 90% B over 20 minutes |

| Flow Rate | 5.0 mL/min |

| Injection Volume | 500 µL (adjustable based on concentration) |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient (approx. 25°C) |

Note: The gradient and flow rate may require optimization depending on the specific impurity profile of the crude sample.

-

Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

-

Inject the prepared sample solution onto the column.

-

Run the gradient method as described in the table above.

-

Monitor the chromatogram and collect the fractions corresponding to the main peak of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation

The following tables present illustrative data for the purification of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate.

Table 1: Chromatographic Data (Illustrative)

| Compound | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) |

| Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate | 15.2 | 85 | >99 |

| Impurity 1 | 12.8 | 8 | <0.1 |

| Impurity 2 | 16.5 | 5 | <0.1 |

| Other Impurities | various | 2 | Not Detected |

Table 2: Purification Performance (Illustrative)

| Parameter | Value |

| Starting Material (crude) | 1.0 g |

| Purified Product | 0.82 g |

| Recovery Yield | 82% |

| Final Purity | >99.5% |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow.

Caption: Workflow for the HPLC purification of the target compound.

References

Application Notes and Protocols: Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate as a Research Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications in the development of novel therapeutic agents and other bioactive molecules. Detailed experimental protocols and data are provided to facilitate its use in research and development.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | Ethyl 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate |

| Molecular Formula | C₁₃H₁₂F₂N₂O₂ |

| Molecular Weight | 266.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, DMSO, and DMF |

Applications in Research and Development

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is a versatile building block primarily utilized in the synthesis of more complex molecules with potential biological activities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs. The presence of the 2,4-difluorophenyl group can enhance metabolic stability and binding affinity to biological targets.

Key Application Areas:

-

Synthesis of Kinase Inhibitors: The pyrazole scaffold is a common feature in various kinase inhibitors. This intermediate can be further functionalized to synthesize potent and selective inhibitors of kinases involved in cancer cell proliferation and inflammatory signaling pathways.[1][2]

-

Development of Novel Fungicides: Pyrazole carboxamides are a known class of fungicides. This intermediate serves as a crucial precursor for the synthesis of new agricultural fungicides with potential activity against a range of plant pathogens.[3][4]

-

Preparation of Anti-inflammatory and Analgesic Agents: Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs. This compound can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.[5]

-

Creation of Bioactive Compound Libraries: Due to the reactivity of the ester group, this intermediate is ideal for generating diverse libraries of pyrazole-based compounds for high-throughput screening to identify new drug leads.

Experimental Protocols

The synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate is typically achieved through a Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[6][7]

Protocol 1: Synthesis of Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

This protocol describes the synthesis via the reaction of (2,4-difluorophenyl)hydrazine with ethyl 2-methylacetoacetate.

Materials:

-

(2,4-Difluorophenyl)hydrazine hydrochloride

-

Ethyl 2-methylacetoacetate

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a solution of (2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl 2-methylacetoacetate (1.05 eq) to the reaction mixture.

-

Add glacial acetic acid (catalytic amount, ~0.1 eq).

-

Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Melting Point | 68-72 °C |

Protocol 2: Hydrolysis to 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

-

Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric Acid (1N)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve Ethyl 1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

-

Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Typical):

| Parameter | Value |

| Yield | 90-98% |

| Purity (by HPLC) | >99% |

Visualizations

References

- 1. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]